molecular formula C11H18ClN3O2 B2739815 4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride CAS No. 1707580-72-0

4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B2739815
CAS No.: 1707580-72-0
M. Wt: 259.73
InChI Key: AFGHNURSNZONNW-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H16ClN3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the reaction of 4-chloromethyl-6-hydroxypyrimidine with piperidine in the presence of a base, followed by methylation of the hydroxyl group using methanol and hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The piperidin-3-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-3-yloxy)pyrimidine hydrochloride
  • 4-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride
  • (3-(Piperidin-4-yl)phenyl)methanol hydrochloride

Uniqueness

4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride is unique due to the presence of both the methoxymethyl and piperidin-3-yloxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-(methoxymethyl)-6-piperidin-3-yloxypyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-15-7-9-5-11(14-8-13-9)16-10-3-2-4-12-6-10;/h5,8,10,12H,2-4,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGHNURSNZONNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=N1)OC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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